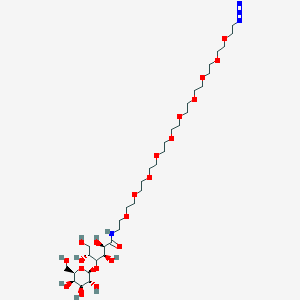
LG-PEG10-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LG-PEG10-azide: is a small molecule linker that contains several functional groups, including a polyethylene glycol (PEG) chain, an azide group, and a leucine-glycine (LG) dipeptide. Small molecule linkers like this compound are used in the field of bioconjugation and drug delivery to covalently attach two or more molecules, such as drugs, peptides, or proteins, to form a complex that retains the properties of each individual component.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LG-PEG10-azide typically involves the following steps:
PEGylation: : The PEG chain is synthesized through the polymerization of ethylene oxide.
Activation: : The terminal hydroxyl group of the PEG chain is activated using a suitable reagent, such as tosyl chloride, to form a reactive intermediate.
Coupling: : The activated PEG is then coupled with the LG dipeptide using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Azidation: : The resulting PEG-LG conjugate is further reacted with an azide source, such as sodium azide, to introduce the azide group.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to maintain the stability of the reagents and intermediates.
化学反应分析
Types of Reactions
LG-PEG10-azide undergoes several types of chemical reactions, including:
Oxidation: : The PEG chain can be oxidized to introduce hydroxyl groups at specific positions.
Reduction: : The azide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: : Copper(I) iodide (CuI) and a reducing agent like sodium ascorbate in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Major Products Formed
Oxidation: : Hydroxylated PEG derivatives.
Reduction: : Amine-functionalized PEG derivatives.
Substitution: : Triazole-linked PEG derivatives.
科学研究应用
LG-PEG10-azide is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: : Used in click chemistry reactions for the synthesis of complex molecules.
Biology: : Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: : Utilized in drug delivery systems to improve the solubility, stability, and biocompatibility of therapeutic agents.
Industry: : Applied in the development of bioconjugates and polymer-based materials.
作用机制
LG-PEG10-azide exerts its effects through its functional groups, which interact with specific molecular targets and pathways. The PEG chain enhances solubility and biocompatibility, while the azide group participates in click chemistry reactions to form stable triazole rings. The LG dipeptide can target specific receptors or enzymes, facilitating the delivery of attached molecules to their intended sites of action.
相似化合物的比较
LG-PEG10-azide is unique due to its combination of PEG, azide, and LG functionalities. Similar compounds include:
PEG-Amine: : Contains a PEG chain and an amine group, used in drug delivery and bioconjugation.
PEG-Alkyne: : Contains a PEG chain and an alkyne group, used in click chemistry reactions.
PEG-COOH: : Contains a PEG chain and a carboxylic acid group, used in drug conjugation and polymerization.
This compound stands out for its ability to participate in click chemistry reactions and its enhanced solubility and biocompatibility due to the PEG chain.
属性
分子式 |
C34H66N4O21 |
|---|---|
分子量 |
866.9 g/mol |
IUPAC 名称 |
(2R,3R,5R)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
InChI |
InChI=1S/C34H66N4O21/c35-38-37-2-4-49-6-8-51-10-12-53-14-16-55-18-20-57-22-21-56-19-17-54-15-13-52-11-9-50-7-5-48-3-1-36-33(47)30(45)29(44)32(25(41)23-39)59-34-31(46)28(43)27(42)26(24-40)58-34/h25-32,34,39-46H,1-24H2,(H,36,47)/t25-,26-,27+,28+,29-,30-,31-,32?,34+/m1/s1 |
InChI 键 |
OCOLQNCCGCCUGL-NGPHBTBESA-N |
手性 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
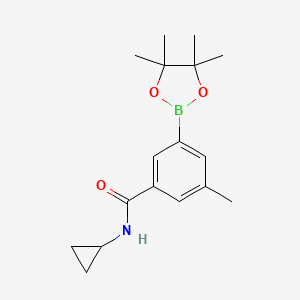
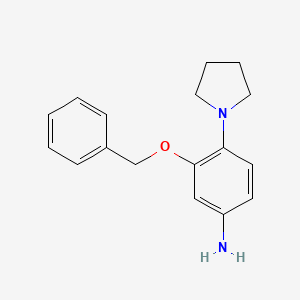
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)

![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
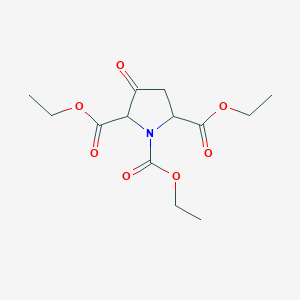
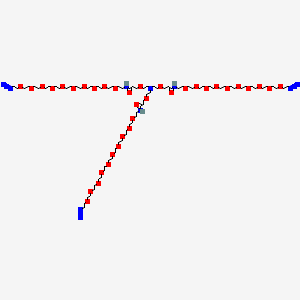
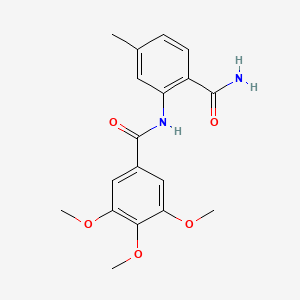

![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
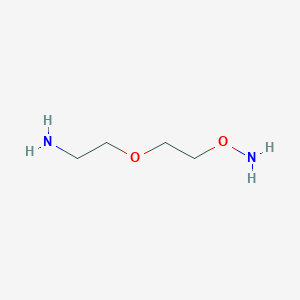
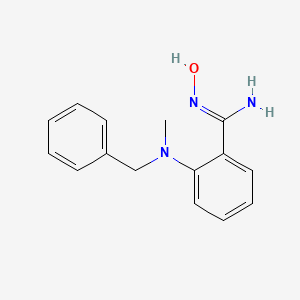
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)
